Natrium-1-Naphthol-3-sulfonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

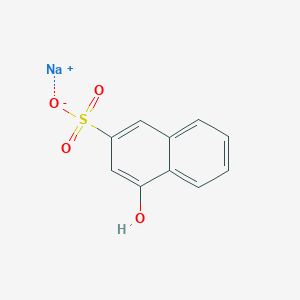

Sodium 4-hydroxynaphthalene-2-sulphonate is a useful research compound. Its molecular formula is C10H8NaO4S and its molecular weight is 247.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium 4-hydroxynaphthalene-2-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-hydroxynaphthalene-2-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Natrium-1-Naphthol-3-sulfonat wird in verschiedenen chemischen Syntheseprozessen verwendet . Seine einzigartigen Eigenschaften machen es zu einer wertvollen Komponente bei der Herstellung einer Vielzahl chemischer Verbindungen .

Medizinische Behandlungen

Diese Verbindung findet Anwendung im Bereich der Medizin . Obwohl die spezifischen Behandlungen, bei denen es verwendet wird, in den Quellen nicht im Detail beschrieben werden, zeigt seine Rolle in medizinischen Behandlungen seine Bedeutung im Gesundheitswesen .

Katalyse in biochemischen Untersuchungen

this compound wirkt als Katalysator in biochemischen Untersuchungen . Es trägt dazu bei, chemische Reaktionen zu beschleunigen, was es zu einer entscheidenden Komponente in vielen biochemischen Studien macht .

Polymerproduktion

Diese Verbindung spielt eine bedeutende Rolle bei der Herstellung von Polymeren . Polymere haben eine große Bandbreite an Anwendungen, von Kunststoffen und Harzen bis hin zu Fasern und Kautschuk .

Materialentwicklung

this compound wird bei der Entwicklung neuer Materialien verwendet . Seine Eigenschaften können die Eigenschaften dieser Materialien verbessern und sie effizienter und effektiver machen

Wirkmechanismus

Target of Action

Sodium 1-Naphthol-3-sulfonate, also known as 4-Hydroxy-2-naphthalenesulfonic Acid Sodium Salt, is a highly versatile organic compound . It primarily targets metal ions in its environment, acting as a chelating agent .

Mode of Action

Sodium 1-Naphthol-3-sulfonate operates through multiple mechanisms to accomplish its functions . Firstly, it acts as a chelating agent , readily binding to metal ions and forming stable complexes . This property enables it to participate in complexation reactions vital for a diverse range of scientific studies . Furthermore, it functions as an oxidizing agent , engaging in redox reactions with reducing agents to generate hydrogen peroxide . Equally significant is its capacity to serve as a reducing agent , facilitating reactions with oxidizing agents to yield water .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, it plays a crucial role in polymer production, materials development, enzyme kinetics research, and the study of drug metabolism . It also participates in the metabolism of xenobiotics by cytochrome P450 enzymes .

Result of Action

The molecular and cellular effects of Sodium 1-Naphthol-3-sulfonate’s action are diverse, given its multiple roles. It can influence the formation of stable complexes with metal ions , the generation of hydrogen peroxide through redox reactions , and the production of water when acting as a reducing agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 1-Naphthol-3-sulfonate. For instance, its role as a chelating agent depends on the presence of metal ions in the environment . Additionally, its function as an oxidizing or reducing agent would be influenced by the presence of appropriate reactants . It’s also worth noting that Sodium 1-Naphthol-3-sulfonate is recognized as an organic pollutant due to its high toxicity , which underscores the importance of careful handling and disposal to minimize environmental impact.

Biochemische Analyse

Biochemical Properties

Sodium 1-Naphthol-3-sulfonate operates through multiple mechanisms to accomplish its functions. Firstly, it acts as a chelating agent, readily binding to metal ions and forming stable complexes . This property enables it to participate in complexation reactions vital for a diverse range of scientific studies .

Cellular Effects

The cellular effects of Sodium 1-Naphthol-3-sulfonate are largely due to its ability to act as a chelating agent . By binding to metal ions, it can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, Sodium 1-Naphthol-3-sulfonate exerts its effects through its capacity to serve as a reducing agent, facilitating reactions with oxidizing agents to yield water . It also functions as an oxidizing agent, engaging in redox reactions with reducing agents to generate hydrogen peroxide .

Temporal Effects in Laboratory Settings

Its broad range of applications in chemical synthesis, medical treatments, and catalysis in biochemical investigations suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Sodium 1-Naphthol-3-sulfonate is involved in various metabolic pathways due to its ability to act as a chelating agent . It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Sodium 1-Naphthol-3-sulfonate within cells and tissues are likely influenced by its chelating properties . It may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Biologische Aktivität

Sodium 4-hydroxynaphthalene-2-sulphonate, a sulfonated derivative of naphthalene, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological functions, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9NaO3S

- Molecular Weight : 232.24 g/mol

- CAS Number : 130-30-1

- Structure : The compound features a naphthalene ring substituted with a hydroxyl group and a sulfonate group, contributing to its solubility and reactivity.

Mechanisms of Biological Activity

Sodium 4-hydroxynaphthalene-2-sulphonate exhibits various biological activities through several mechanisms:

-

Antioxidant Activity :

- The compound demonstrates the ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is primarily attributed to the hydroxyl group, which can donate electrons to free radicals.

-

Antimicrobial Properties :

- Studies have indicated that sodium 4-hydroxynaphthalene-2-sulphonate possesses antimicrobial effects against bacteria and fungi, making it useful in pharmaceutical formulations and as a preservative.

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

-

Cellular Effects :

- Research suggests that sodium 4-hydroxynaphthalene-2-sulphonate can modulate cellular signaling pathways, impacting cell proliferation and apoptosis.

Antioxidant Activity

A study evaluated the antioxidant capacity of sodium 4-hydroxynaphthalene-2-sulphonate using various assays such as DPPH and ABTS radical scavenging tests. Results indicated significant scavenging activity, comparable to known antioxidants like ascorbic acid.

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH | 45.6 |

| ABTS | 38.2 |

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of sodium 4-hydroxynaphthalene-2-sulphonate revealed its effectiveness against several pathogenic strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 30 |

These findings highlight its potential as an antimicrobial agent in clinical settings.

Enzyme Inhibition Studies

A recent investigation into the enzyme inhibition capabilities of sodium 4-hydroxynaphthalene-2-sulphonate showed that it effectively inhibited cytochrome P450 enzymes, which are crucial for drug metabolism:

| Enzyme | Inhibition Percentage (%) at 100 μM |

|---|---|

| CYP1A2 | 70 |

| CYP3A4 | 50 |

This suggests that the compound may affect the pharmacokinetics of co-administered drugs.

Eigenschaften

CAS-Nummer |

13935-00-7 |

|---|---|

Molekularformel |

C10H8NaO4S |

Molekulargewicht |

247.22 g/mol |

IUPAC-Name |

sodium;4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14); |

InChI-Schlüssel |

CESJGLWCKQNBNZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

13935-00-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.